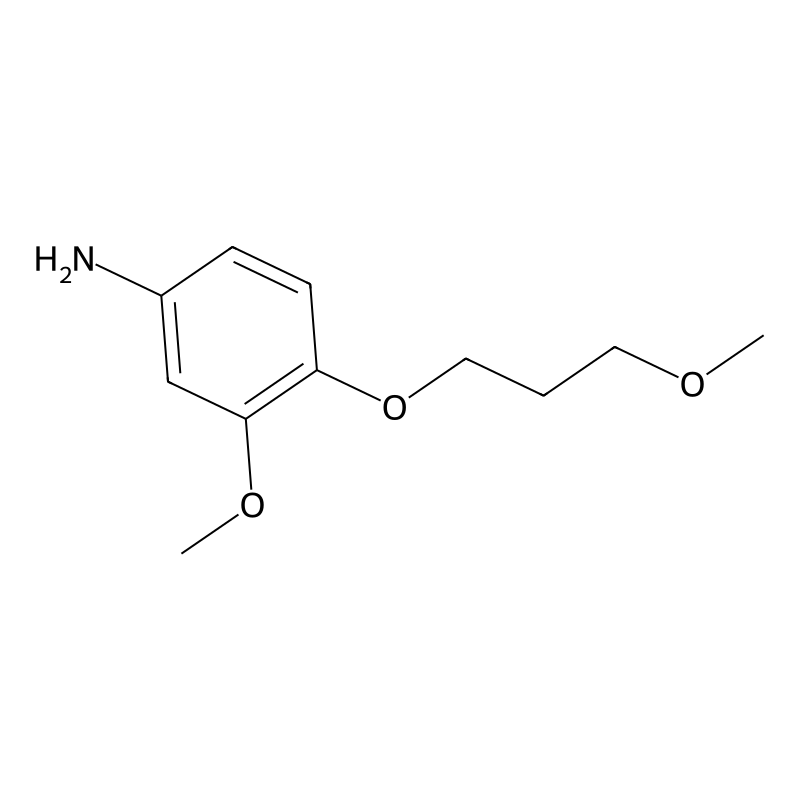

3-Methoxy-4-(3-methoxypropoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Anthelmintic Agent Synthesis

Scientific Field: Pharmaceutical Chemistry Application Summary: This compound is used in the synthesis of N-substituted-3-chloro-2-azetidinones, which are potential anthelmintic agents effective against parasitic worms.

Methods of Application: The synthesis involves rhodium-catalyzed reactions to create the azetidinone ring, a core structure in many anthelmintic drugs.

Results Summary: The resulting compounds have shown efficacy in preclinical studies, with some demonstrating the ability to inhibit worm growth at low concentrations .

Application in Indole and Benzimidazole Synthesis

Scientific Field: Heterocyclic Chemistry Application Summary: “3-Methoxy-4-(3-methoxypropoxy)aniline” is a precursor in the rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles, both of which are important heterocycles in medicinal chemistry.

Methods of Application: The compound undergoes cyclization reactions under catalytic conditions to form the indole or benzimidazole rings.

Results Summary: These methods provide a straightforward route to these heterocycles, which are core structures in numerous pharmaceuticals, with good yields and selectivity .

Application in Azocalixarene Dye Preparation

Scientific Field: Dye Chemistry Application Summary: The aniline derivative is involved in the preparation of azocalixarene dyes, which are used for their colorimetric and fluorescent properties.

Methods of Application: The synthesis typically involves the condensation of “3-Methoxy-4-(3-methoxypropoxy)aniline” with azo compounds to form the azocalixarene structure.

Application as a Synthetic Elicitor in Plant Immunity

Scientific Field: Plant Biology Application Summary: The compound serves as a synthetic elicitor, triggering strong immunity responses in plants like Arabidopsis thaliana and tomato, providing protection against various pathogens.

Methods of Application: It is applied to plants in controlled doses to stimulate the plant’s innate immune system without causing harm to the plant itself.

Results Summary: Treated plants exhibit increased resistance to pathogens, with some showing a significant reduction in disease symptoms compared to untreated controls .

3-Methoxy-4-(3-methoxypropoxy)aniline is an organic compound characterized by its unique structure, which includes a methoxy group and a propoxy chain attached to an aniline moiety. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science. The molecular formula of 3-Methoxy-4-(3-methoxypropoxy)aniline is C13H19NO3, and it has a molecular weight of approximately 235.30 g/mol. Its structure can be visualized as an aniline derivative where the aromatic ring is substituted with both methoxy and propoxy groups, enhancing its solubility and reactivity.

- Substitution Reactions: The presence of methoxy groups can facilitate electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic ring.

- Oxidation: The compound can be oxidized to form various derivatives, including nitroso or quinone forms, depending on the conditions and reagents used.

- Reduction: Under reducing conditions, 3-Methoxy-4-(3-methoxypropoxy)aniline may yield different amine derivatives or other reduced products.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

The synthesis of 3-Methoxy-4-(3-methoxypropoxy)aniline typically involves several steps:

- Nitration of Aniline: Starting with aniline, a nitration reaction introduces a nitro group at the desired position on the aromatic ring.

- Reduction: The nitro group is then reduced to an amine using reducing agents such as iron or palladium catalysts.

- Alkylation: The resulting amine is alkylated with 3-methoxypropyl bromide in the presence of a base (e.g., potassium carbonate) to yield the final product.

These methods can be optimized for yield and purity in both laboratory and industrial settings.

3-Methoxy-4-(3-methoxypropoxy)aniline has potential applications in various fields:

- Pharmaceuticals: It may serve as a precursor for synthesizing active pharmaceutical ingredients (APIs).

- Material Science: The compound can be utilized in creating specialty chemicals and polymers due to its unique chemical properties.

- Research: It is valuable in organic synthesis as a building block for more complex molecules.

Studies on the interactions of 3-Methoxy-4-(3-methoxypropoxy)aniline with biological systems are crucial for understanding its potential therapeutic uses. Interaction studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Investigating the biochemical pathways influenced by this compound.

- Toxicological Assessments: Understanding any adverse effects associated with its use in biological systems.

Such studies will provide insights into the safety and efficacy of this compound in medicinal chemistry.

Several compounds share structural similarities with 3-Methoxy-4-(3-methoxypropoxy)aniline. Here are a few notable examples:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 5-Fluoro-2-(3-methoxypropoxy)aniline | Contains methoxypropyl group; fluorine atom present | Fluorine enhances bioactivity and selectivity |

| 2-(3-Methoxypropoxy)aniline | Methoxylated aniline derivative | Lacks additional substituents on the aromatic ring |

| 4-Methoxyaniline | Simple methoxyaniline structure | Lacks propyl chain; simpler reactivity profile |

| 4-(3-Ethoxypropoxy)aniline | Ethyl instead of methyl in propyl chain | Different alkyl chain affects solubility properties |

Uniqueness

The uniqueness of 3-Methoxy-4-(3-methoxypropoxy)aniline lies in its combination of both methoxyl and propoxyl substituents on the aniline core. This specific arrangement not only influences its chemical reactivity but also enhances its solubility and potential interactions within biological systems compared to other similar compounds.